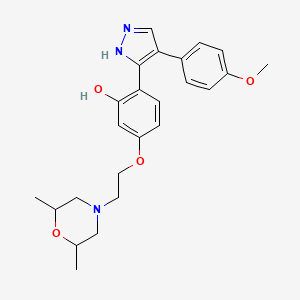

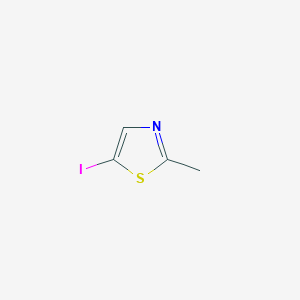

![molecular formula C8H4Cl2N2O2 B3016761 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 923249-11-0](/img/structure/B3016761.png)

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives involves the formation of esters, acids, and amides, which are then pharmacologically tested for their biological activities . Another approach for synthesizing substituted imidazo[1,2-a]pyridines is described where a convergent integration of domino sequences is used to construct the imidazo[1,2-a]pyridine ring with specific functional groups at certain positions . Although these methods do not directly describe the synthesis of this compound, they provide insight into the general synthetic strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on the rings, such as the presence of chloro groups, significantly influences the chemical properties and reactivity of these compounds. Spectroscopic methods are commonly used to determine the structures of synthesized compounds, as seen in the study of the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions based on their functional groups and substitution patterns. For example, the reaction of acid chlorides with amines can lead to the formation of amides or different heterocyclic derivatives depending on the reaction conditions . The reactivity of these compounds can also be explored through their interactions with nucleophiles, leading to the synthesis of various substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can affect the acidity of the carboxylic acid group and the overall stability of the compound. The pharmacological properties, such as anti-inflammatory and analgesic activities, are also important aspects of these compounds, with some derivatives showing significant biological effects . The solubility, melting point, and stability of these compounds can be determined experimentally and are crucial for their potential applications in drug development.

Aplicaciones Científicas De Investigación

Coordination Polymers and Photoluminescent Properties

Research has explored the use of related compounds to 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid in the construction of coordination polymers. For instance, a study by Yin et al. (2021) used a similar compound to create zero-dimensional complexes and one-dimensional coordination polymers with varying dimensionalities, based on the type of organic solvents used. These complexes were further assembled into porous three-dimensional supramolecular frameworks with potential photoluminescent or magnetic properties (Yin et al., 2021).

Synthesis of Biologically Active Scaffolds

In the field of synthetic chemistry, related compounds to this compound have been utilized to develop biologically active scaffolds. A study by Yakovenko and Vovk (2021) reported on the effective synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising biologically active compounds (Yakovenko & Vovk, 2021).

Novel Derivatives and Optical Properties

Research by Ge et al. (2014) focused on synthesizing novel derivatives from a compound structurally similar to this compound. They synthesized derivatives and studied their fluorescence spectral characteristics, which can have implications in material science and optics (Ge et al., 2014).

Stimulus-responsive Coordination Polymers

A study by Yan et al. (2020) explored the use of a similar compound in the creation of coordination polymers that are responsive to external stimuli like acid-base vapor. These polymers exhibited reversible luminescent switching, a property that can be applied in smart materials and sensor technology (Yan et al., 2020).

Safety and Hazards

The safety information available indicates that 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues have been developed based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against mdr-tb and xdr-tb , suggesting they may interact with the biochemical pathways related to these diseases.

Result of Action

It’s known that imidazo[1,2-a]pyridine analogues have significant activity against mdr-tb and xdr-tb , suggesting they may have potent antimicrobial effects.

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of the compound .

Propiedades

IUPAC Name |

3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYARRVJJFDVCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

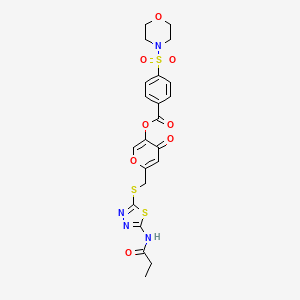

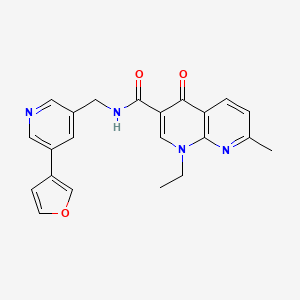

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)

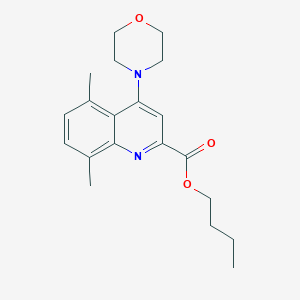

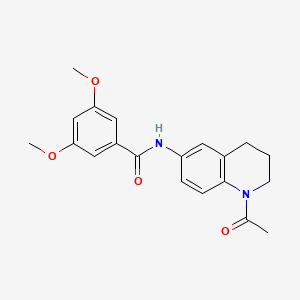

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

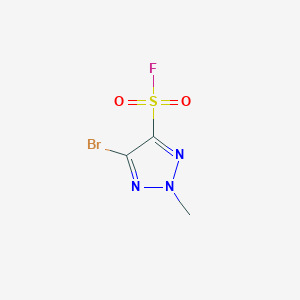

![(E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3016691.png)

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)